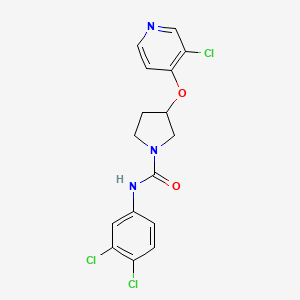

3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(3-chloropyridin-4-yl)oxy-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl3N3O2/c17-12-2-1-10(7-13(12)18)21-16(23)22-6-4-11(9-22)24-15-3-5-20-8-14(15)19/h1-3,5,7-8,11H,4,6,9H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBGMLNDAYKYFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H17Cl2N3O

- Molecular Weight : 348.24 g/mol

- CAS Number : 2034473-09-9

This compound features a pyrrolidine ring, a carboxamide functional group, and substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : Similar compounds have shown inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation and survival.

- Anti-inflammatory Properties : The presence of chlorinated phenyl groups has been associated with reduced inflammatory responses in cellular models.

Biological Activity Overview

Case Studies

-

Antitumor Efficacy :

A study investigated the antitumor effects of similar pyrrolidine derivatives on breast cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis, suggesting a potential therapeutic application in oncology. -

Synergistic Effects :

Another research focused on the combination of this compound with established chemotherapeutic agents like doxorubicin. The findings revealed enhanced cytotoxicity in resistant cancer cell lines when used in combination, highlighting the importance of structure-activity relationships (SAR) in drug design.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives based on the core structure of this compound. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications to the pyrrolidine ring and substituent groups have been shown to significantly affect biological activity.

- In Vivo Studies : Animal models have demonstrated promising results regarding tumor reduction and safety profiles, warranting further clinical investigation.

Comparison with Similar Compounds

Propanil (N-(3,4-Dichlorophenyl)propanamide)

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)

- Structure : Shares the 3,4-dichlorophenyl group but incorporates a pyrrolidinyl ethylamine chain instead of a carboxamide.

- Application : Acts as a sigma-1 receptor antagonist, indicating CNS activity .

- Key Difference : The absence of the carboxamide and chloropyridine groups reduces structural overlap but highlights the dichlorophenyl group’s versatility in receptor binding.

N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride

- Structure: Replaces the pyrrolidine carboxamide with a quinolin-4-amine linked to an indazole-dichlorophenyl scaffold.

- Synthesis: Lower yield (38%) compared to other indazole derivatives (e.g., 84% for cyclopenta[b]quinolin-9-amine), suggesting instability during synthesis .

- Key Difference: The indazole-quinoline framework may confer distinct electronic properties compared to the target compound’s pyrrolidine-pyridine system.

(S)-N-(3-(2-((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

- Structure: Shares the pyrrolidine carboxamide core but introduces morpholinopyridine and trifluoroethyl groups.

- Key Difference : The trifluoroethyl and morpholine substituents may enhance metabolic stability compared to the target compound’s chloropyridinyloxy group.

Structural and Functional Insights

| Compound | Core Structure | Key Substituents | Application |

|---|---|---|---|

| Target Compound | Pyrrolidine carboxamide | 3,4-Dichlorophenyl, 3-chloropyridinyloxy | Undisclosed (likely pharma) |

| Propanil | Propionamide | 3,4-Dichlorophenyl | Herbicide |

| BD 1008 | Pyrrolidinyl ethylamine | 3,4-Dichlorophenethyl | Sigma-1 receptor antagonist |

| Indazole-quinoline derivative | Indazole-quinoline | 3,4-Dichlorophenyl | Research compound (NMR studied) |

| Trifluoroethyl-pyrrolidine | Pyrrolidine carboxamide | Trifluoroethyl, morpholinopyridine | Pharmaceutical solid form |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of 3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and carboxamide formation. Key parameters include:

- Catalyst selection : Use palladium-based catalysts for coupling reactions to improve regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .

- Temperature control : Maintain 60–80°C during cyclization to avoid byproducts .

- Purification : Column chromatography with ethyl acetate/petroleum ether (1:10) yields >85% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR validate pyrrolidine ring conformation and substituent positions. Aromatic protons appear at δ 7.2–8.1 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected: ~420 g/mol) and fragmentation patterns .

- IR Spectroscopy : Carboxamide C=O stretch at ~1650 cm and C-Cl stretches at 600–800 cm .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer :

- Target selection : Prioritize kinases or GPCRs due to structural similarity to known inhibitors .

- In vitro assays : Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization to measure IC values. For example, test inhibition of COX-2 or TNF-α at 1–100 µM concentrations .

- Cell viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 24–72 hr exposures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer :

- Modify substituents : Replace 3,4-dichlorophenyl with fluorinated or methoxy groups to assess electronic effects on binding .

- Scaffold hopping : Compare with pyrazolo[3,4-b]pyridine analogs to evaluate heterocycle impact on potency .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or PARP .

- Data validation : Cross-reference in silico predictions with surface plasmon resonance (SPR) binding kinetics (e.g., K values) .

Q. What strategies resolve contradictions in solubility and stability data across studies?

- Methodological Answer :

- Solubility testing : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4 vs. DMSO) to account for solvent polarity effects .

- Stability analysis : Conduct HPLC-UV at 25°C and 40°C to assess degradation under accelerated conditions. Monitor pH-dependent hydrolysis of the carboxamide group .

- Cross-lab validation : Collaborate with independent labs to replicate results, ensuring instrumentation calibration (e.g., NMR magnet stability) .

Q. How should in vivo experimental designs be tailored to evaluate pharmacokinetics and toxicity?

- Methodological Answer :

- Animal models : Use Sprague-Dawley rats (n=6/group) for IV/PO administration. Measure plasma concentration via LC-MS/MS over 24 hr to calculate AUC and t .

- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) at 7-day intervals .

- Dose optimization : Apply Hill equation modeling to balance efficacy (EC) and toxicity (LD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.